For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosodibenzylamine
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosodibenzylamine (NDBzA), a compound of interest in toxicological and pharmaceutical research. This document details established synthesis protocols, thorough characterization data, and the associated analytical workflows.
Introduction
N-Nitrosodibenzylamine (CAS No. 5336-53-8) is an organic compound belonging to the nitrosamine class.[1] It is formed from the reaction of the secondary amine, dibenzylamine, with a nitrosating agent.[1] While some studies have reported it as non-carcinogenic in rats even at high doses, it exhibits genotoxic effects in liver tissue and is mutagenic to Salmonella typhimurium.[1][2][3][4][5][6] This paradoxical profile makes it a subject of significant scientific interest.[1][2] Its molecular formula is C₁₄H₁₄N₂O.[1][3][7]
Synthesis of N-Nitrosodibenzylamine
The most prevalent method for synthesizing N-Nitrosodibenzylamine is the nitrosation of dibenzylamine using sodium nitrite in an acidic medium.[1] This process generates nitrous acid in situ, which then reacts with the secondary amine. Alternative modern approaches include the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers excellent yields and avoids harsh acids, and electrochemical methods.[8][9]
Experimental Protocol: Nitrosation with Sodium Nitrite
This protocol details the synthesis of N-Nitrosodibenzylamine from dibenzylamine.
Materials:
-
Dibenzylamine
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Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl)
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Dichloromethane (or other suitable organic solvent)
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Deionized Water
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Round-bottom flask
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Rotary evaporator
Procedure:
-
Dissolution: Dissolve dibenzylamine in a suitable organic solvent like dichloromethane in a round-bottom flask. Place the flask in an ice bath and begin stirring.
-
Acidification: In a separate beaker, prepare an aqueous solution of sodium nitrite. Slowly add this solution to the stirred dibenzylamine solution.
-
Nitrosation: While maintaining the temperature between 0-5°C, add hydrochloric acid dropwise to the reaction mixture. The acid reacts with sodium nitrite to form nitrous acid in situ, which then nitrosates the dibenzylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield N-Nitrosodibenzylamine as a yellow solid.[2][3]
Synthesis Pathway Visualization
Caption: Reaction pathway for the synthesis of N-Nitrosodibenzylamine.
Characterization of N-Nitrosodibenzylamine
Following synthesis and purification, the identity and purity of the compound are confirmed through various analytical techniques.
Physical and Chemical Properties
The key physical and chemical properties of N-Nitrosodibenzylamine are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄N₂O | [1][3][7] |
| Molecular Weight | 226.27 g/mol | [3][5][7] |
| Appearance | Yellow Low Melting Solid | [2][3] |
| Melting Point | 56-58 °C | [3] |
| Boiling Point | 367.89 °C (estimate) | [2][3] |
| Density | 1.0852 g/cm³ (estimate) | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| CAS Number | 5336-53-8 | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for structural elucidation. Due to hindered rotation around the N-N bond, N-nitrosamines can exist as conformational isomers (rotamers), which may be observable in NMR spectra.[8]
| Technique | Expected Observations | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl groups and the methylene (-CH₂) protons adjacent to the nitrogen. The presence of rotamers may lead to two sets of signals for the methylene protons. | [7][10] |
| ¹³C NMR | Resonances for the aromatic carbons and the methylene carbons. Similar to ¹H NMR, rotamers can cause signal splitting. | [7][10] |
| FT-IR | Characteristic absorption bands for N=O stretching (typically around 1430-1460 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. | [7][10] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 226. Common fragmentation patterns include the loss of the NO group (m/z = 30) and the formation of the benzyl cation (m/z = 91). | [7][10][11] |
| HPLC / LC-MS | Used for purity assessment and trace-level quantification. A primary method for detecting N-nitrosamine impurities in pharmaceutical products. | [1][10] |
Experimental Workflow for Characterization
A standard workflow for the characterization of the synthesized N-Nitrosodibenzylamine is outlined below.
Procedure:
-
Sample Preparation: Prepare separate, appropriately concentrated samples of the purified product for each analytical technique according to instrument requirements (e.g., dissolving in a deuterated solvent like CDCl₃ for NMR).
-
Melting Point Determination: Measure the melting point of the solid product and compare it to the literature value to assess purity.
-
FT-IR Analysis: Acquire the infrared spectrum to identify key functional groups.
-
NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and check for impurities.
-
Mass Spectrometry: Obtain a mass spectrum (e.g., via GC-MS or LC-MS) to confirm the molecular weight and analyze fragmentation patterns.
-
Purity Analysis: Use HPLC to determine the purity of the final product.
Characterization Workflow Visualization
Caption: Workflow for the analytical characterization of NDBzA.
Safety and Handling
N-Nitrosodibenzylamine is a suspected mutagen and is moderately toxic by ingestion.[1][2] As with all N-nitrosamines, it should be handled with extreme caution as a potential carcinogen. All synthesis and handling operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.[2] Avoid inhalation, ingestion, and skin contact. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.
References
- 1. Buy N-Nitrosodibenzylamine | 5336-53-8 [smolecule.com]
- 2. N-nitrosodibenzylamine | 5336-53-8 [amp.chemicalbook.com]
- 3. N-nitrosodibenzylamine CAS#: 5336-53-8 [m.chemicalbook.com]
- 4. N-Nitrosodibenzylamine | CAS 5336-53-8 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. N-Nitrosodibenzylamine | C14H14N2O | CID 21421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. veeprho.com [veeprho.com]
- 11. spectrabase.com [spectrabase.com]
